molecular formula C20H19BrN2O3S B2426257 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034316-98-6

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2426257
CAS No.: 2034316-98-6
M. Wt: 447.35
InChI Key: NOBAYUWOHLAXIB-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a quinoline moiety linked to a piperidine ring through an ether bond, with a 2-bromophenylsulfonyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 8-hydroxyquinoline under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes. The piperidine ring may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.

    2-Bromobenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonylated piperidine derivatives.

    Piperidine: A basic nitrogen-containing heterocycle used in various chemical syntheses.

Uniqueness

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its combination of a quinoline moiety with a sulfonylated piperidine ring. This structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBAYUWOHLAXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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